molecular formula C10H20Cl2N2O B13474819 4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

4-(2-Azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

Cat. No.: B13474819
M. Wt: 255.18 g/mol
InChI Key: OFIZERHETXBVPT-UHFFFAOYSA-N
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Description

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is a chemical compound that features a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and azaspiroheptane moieties in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the morpholine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable azetidine derivative with a morpholine derivative can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, solvent, and catalyst selection, are crucial for efficient production. The use of protecting groups and subsequent deprotection steps may also be employed to enhance the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(morpholin-4-yl)-2-azaspiro[3.3]heptane dihydrochloride is unique due to the presence of both morpholine and azaspiroheptane moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

4-(2-azaspiro[3.3]heptan-6-yl)morpholine;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-3-13-4-2-12(1)9-5-10(6-9)7-11-8-10;;/h9,11H,1-8H2;2*1H

InChI Key

OFIZERHETXBVPT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2CC3(C2)CNC3.Cl.Cl

Origin of Product

United States

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